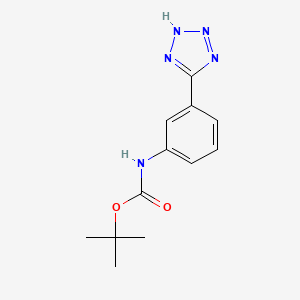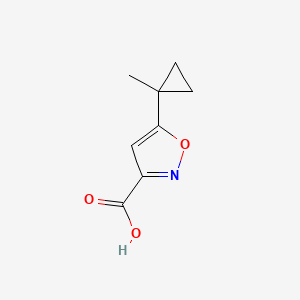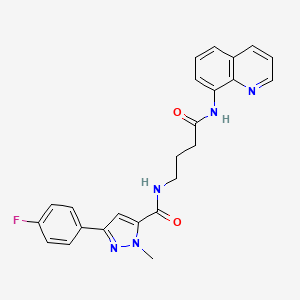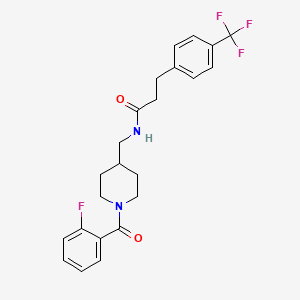
3-(BOC-Amino)phenyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(BOC-Amino)phenyltetrazole, also known as tert-butyl 3-(1H-tetrazol-5-yl)phenylcarbamate, is a chemical compound with the molecular formula C12H15N5O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. The compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines during chemical reactions .
Méthodes De Préparation
The synthesis of 3-(BOC-Amino)phenyltetrazole typically involves the reaction of 3-aminophenyltetrazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC group. The general reaction scheme is as follows:
3-aminophenyltetrazole+Boc2O→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. The use of immobilized enzymes and biocatalysts can also be explored for more sustainable and efficient synthesis .
Analyse Des Réactions Chimiques
3-(BOC-Amino)phenyltetrazole undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions, where the BOC-protected amino group remains intact.
Deprotection: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the tetrazole ring.
Common reagents used in these reactions include trifluoroacetic acid for deprotection and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(BOC-Amino)phenyltetrazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may exhibit pharmacological properties, making it a valuable compound in drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-(BOC-Amino)phenyltetrazole primarily involves its role as a protecting group for amino functions. The BOC group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further chemical reactions. The tetrazole ring itself can act as a bioisostere for carboxylic acids, influencing the compound’s interaction with biological targets .
Comparaison Avec Des Composés Similaires
3-(BOC-Amino)phenyltetrazole can be compared with other BOC-protected amino compounds and tetrazole derivatives:
BOC-Protected Amino Acids: Similar to this compound, BOC-protected amino acids are widely used in peptide synthesis.
Tetrazole Derivatives: Compounds such as 5-phenyltetrazole share the tetrazole ring structure but differ in their substituents and applications.
The uniqueness of this compound lies in its combination of the BOC-protected amino group and the tetrazole ring, providing a versatile intermediate for various synthetic applications.
Propriétés
IUPAC Name |
tert-butyl N-[3-(2H-tetrazol-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-12(2,3)19-11(18)13-9-6-4-5-8(7-9)10-14-16-17-15-10/h4-7H,1-3H3,(H,13,18)(H,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVBCYIYGXQQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=NNN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2368954.png)
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)



![6-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2368961.png)

![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide](/img/structure/B2368965.png)
![1-(2-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2368966.png)

